molecular formula C3H7I B3044137 1-Iodopropane-1,1-D2 CAS No. 25493-14-5

1-Iodopropane-1,1-D2

Cat. No.: B3044137
CAS No.: 25493-14-5
M. Wt: 172 g/mol
InChI Key: PVWOIHVRPOBWPI-SMZGMGDZSA-N
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Description

1-Iodopropane-1,1-D2 is a deuterated derivative of 1-Iodopropane, a compound with the molecular formula C3H7I. This compound is characterized by the substitution of two hydrogen atoms with deuterium atoms at the first carbon position. Deuterium is a stable isotope of hydrogen, which makes this compound useful in various scientific research applications, particularly in studies involving isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Iodopropane-1,1-D2 can be synthesized through the halogenation of 1-Propanol-1,1-D2. The process typically involves the reaction of 1-Propanol-1,1-D2 with iodine and red phosphorus under controlled conditions. The reaction proceeds as follows: [ \text{C3H7OD2} + I2 + P \rightarrow \text{C3H7I-D2} + H3PO3 ]

Industrial Production Methods

On an industrial scale, the production of this compound involves similar halogenation reactions but with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-Iodopropane-1,1-D2 undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, cyanide ions, or amines.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination to form propene.

    Oxidation and Reduction Reactions: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3) are common reagents.

    Elimination: Strong bases like potassium tert-butoxide (KOtBu) are used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be employed.

Major Products

    Nucleophilic Substitution: Products include alcohols, nitriles, and amines.

    Elimination: The major product is propene.

    Oxidation: Products depend on the specific oxidizing agent used but can include carboxylic acids and ketones.

Scientific Research Applications

1-Iodopropane-1,1-D2 is widely used in scientific research due to its isotopic labeling properties. Some applications include:

    Chemistry: Used in mechanistic studies to trace reaction pathways and intermediates.

    Biology: Employed in metabolic studies to understand the incorporation and transformation of deuterated compounds in biological systems.

    Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of drugs.

    Industry: Applied in the development of new materials and as a precursor in the synthesis of other deuterated compounds.

Mechanism of Action

The mechanism of action of 1-Iodopropane-1,1-D2 involves its interaction with nucleophiles or bases, leading to substitution or elimination reactions. The presence of deuterium atoms can influence the reaction kinetics and pathways due to the isotope effect, where the heavier deuterium atoms result in slower reaction rates compared to hydrogen.

Comparison with Similar Compounds

Similar Compounds

    1-Iodopropane: The non-deuterated analog of 1-Iodopropane-1,1-D2.

    2-Iodopropane: An isomer with the iodine atom at the second carbon position.

    1-Bromopropane: A similar compound with bromine instead of iodine.

Uniqueness

This compound is unique due to the presence of deuterium atoms, which makes it valuable for isotopic labeling studies. The deuterium atoms provide distinct advantages in tracing and analyzing reaction mechanisms and metabolic pathways, which are not possible with non-deuterated analogs.

Properties

IUPAC Name

1,1-dideuterio-1-iodopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7I/c1-2-3-4/h2-3H2,1H3/i3D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVWOIHVRPOBWPI-SMZGMGDZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CC)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801313608
Record name Propane-1,1-d2, 1-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801313608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25493-14-5
Record name Propane-1,1-d2, 1-iodo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25493-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propane-1,1-d2, 1-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801313608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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